molecular formula C6H3Cl2NO2S B2966665 (E)-3-(2,4-dichloro-1,3-thiazol-5-yl)prop-2-enoic acid CAS No. 1099097-12-7

(E)-3-(2,4-dichloro-1,3-thiazol-5-yl)prop-2-enoic acid

Cat. No. B2966665
CAS RN: 1099097-12-7
M. Wt: 224.06
InChI Key: TVXBTQFRECSSDK-OWOJBTEDSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying how the compound is made . This could involve various chemical reactions, catalysts, and conditions. The synthesis method can greatly affect the properties and applications of the compound.


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together . Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.


Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes . This can include reactions with other compounds under various conditions, its reactivity, and the products formed during these reactions.


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound . These can include properties like melting point, boiling point, solubility, optical properties, magnetic properties, etc.

Mechanism of Action

The mechanism of action is particularly relevant for compounds used as drugs or pesticides . It describes how the compound interacts with biological systems at the molecular level to produce its effects.

Safety and Hazards

Safety and hazard information is crucial for handling and storage of the compound . This can include information on toxicity, flammability, environmental impact, and precautions for safe handling and disposal.

Future Directions

Future directions could involve potential applications, ongoing research, and areas that need further investigation . This could also include the development of new synthesis methods, discovery of new reactions, or the design of related compounds with improved properties.

properties

IUPAC Name

(E)-3-(2,4-dichloro-1,3-thiazol-5-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2S/c7-5-3(1-2-4(10)11)12-6(8)9-5/h1-2H,(H,10,11)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXBTQFRECSSDK-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C1=C(N=C(S1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(=O)O)\C1=C(N=C(S1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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